Lipophilicity Differentiation: p-Tolyl vs. Parent Tacrine and N-Benzyl Analogs
The computed octanol-water partition coefficient (XLogP3) for N-(4-methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine is 5.3, compared to tacrine (1,2,3,4-tetrahydroacridin-9-amine) with XLogP3 = 2.8 and N-benzyl-1,2,3,4-tetrahydroacridin-9-amine with XLogP3 = 4.5 [1]. This represents a 2.5 log-unit increase over the parent tacrine, indicating approximately 316-fold higher theoretical partition into n-octanol. The p-tolyl group's contribution to logP (aromatic -CH₃ increment) accounts for ~0.5 log units relative to the unsubstituted N-phenyl analog (XLogP3 estimated 4.8) [2]. Such lipophilicity elevation is consistent with enhanced passive membrane permeability but may also increase plasma protein binding and CYP-mediated metabolic clearance, parameters that must be empirically verified for the specific compound [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | Tacrine XLogP3 = 2.8; N-benzyl analog XLogP3 = 4.5; N-phenyl analog XLogP3 (est.) = 4.8 |
| Quantified Difference | ΔXLogP3 = +2.5 vs. tacrine; +0.8 vs. N-benzyl; +0.5 vs. N-phenyl analog |
| Conditions | Computed via XLogP3 method; data from PubChem 2025.09.15 release |
Why This Matters
The 2.5 log-unit lipophilicity differential relative to tacrine directly impacts the compound's suitability for CNS-targeted vs. peripheral applications in assay design and influences formulation solvent selection during procurement.
- [1] PubChem Compound Summaries: CID 13432121 (XLogP3 = 5.3), CID 1935 (tacrine, XLogP3 = 2.8). National Center for Biotechnology Information (2025). View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. Aromatic -CH₃ π increment ≈ 0.5 log units. View Source
- [3] Waterhouse, R. N. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration. Mol. Imaging Biol. 2003, 5 (6), 376–389. DOI: 10.1016/j.mibio.2003.09.014. View Source
